molecular formula C11H12N2OS B13171542 Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone

Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone

Katalognummer: B13171542
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: MHRAFUMUNSULHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone is a complex organic compound that features a quinoline ring system, an ethyl group, and a lambda6-sulfanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone typically involves the reaction of quinolin-8-amine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the imino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic reactions. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinolin-8-amine: A structural isomer with similar properties but different reactivity.

    Ethyl-imino-oxo-quinolin-8-yl-lambda6-sulfane: A closely related compound with an oxo group instead of an imino group.

Uniqueness

Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H12N2OS

Molekulargewicht

220.29 g/mol

IUPAC-Name

ethyl-imino-oxo-quinolin-8-yl-λ6-sulfane

InChI

InChI=1S/C11H12N2OS/c1-2-15(12,14)10-7-3-5-9-6-4-8-13-11(9)10/h3-8,12H,2H2,1H3

InChI-Schlüssel

MHRAFUMUNSULHO-UHFFFAOYSA-N

Kanonische SMILES

CCS(=N)(=O)C1=CC=CC2=C1N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.